molecular formula C26H21FN2O4 B1447225 N-Fmoc-6-fluoro-L-tryptophan CAS No. 908847-01-8

N-Fmoc-6-fluoro-L-tryptophan

Cat. No.: B1447225
CAS No.: 908847-01-8
M. Wt: 444.5 g/mol
InChI Key: ZNQAUDMHOJUTJL-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-6-fluoro-L-tryptophan is a side chain-fluorinated amino acid derivative that serves as a critical building block in advanced peptide science and chemical biology. Its primary application is in Solid-Phase Peptide Synthesis (SPPS), where the Fmoc group provides orthogonal protection for the alpha-amino acid, enabling the straightforward incorporation of a 6-fluoro-tryptophan residue into synthetic peptides . The strategic introduction of fluorine into amino acid side chains is a powerful tool for modulating the properties of peptides and proteins, offering diverse benefits that include enhancing metabolic stability and controlling molecular conformation . Fluorinated tryptophan analogs, such as 6-fluoro-DL-tryptophan, have demonstrated specific and potent effects on biochemical pathways. Studies have shown that in vivo administration of this analog in rats leads to its metabolism along the serotoninergic pathway, resulting in the synthesis of fluorinated neurotransmitters including 6-fluoro-5-hydroxytryptophan and 6-fluoro-serotonin (6F-5-HT). This process transiently depletes central serotonin levels, suggesting its use as a precursor for tracing neuronal serotoninergic pools . Furthermore, the presence of the fluorine atom and the indole ring makes this compound an excellent candidate for 19F NMR spectroscopy, providing a sensitive probe to study protein structure, dynamics, and ligand interactions without background interference from native biomolecules . For Research Use Only. Not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-fluoro-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN2O4/c27-16-9-10-17-15(13-28-23(17)12-16)11-24(25(30)31)29-26(32)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQAUDMHOJUTJL-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C=CC(=C5)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501194033
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-6-fluoro-L-tryptophan
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908847-01-8
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-6-fluoro-L-tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=908847-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-6-fluoro-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501194033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemoenzymatic Approaches for N Fmoc 6 Fluoro L Tryptophan Analogs

Chemical Synthesis Pathways

The chemical synthesis of N-Fmoc-6-fluoro-L-tryptophan involves a multi-step process that leverages established methodologies for the halogenation of indoles and the formation of the tryptophan scaffold.

General Strategies for Halogenated Tryptophan Derivatives

The synthesis of halogenated tryptophan derivatives typically begins with a suitably substituted indole (B1671886). A common and effective strategy involves the coupling of a halogenated indole with a protected serine derivative or another suitable three-carbon building block to form the amino acid side chain. One established method is the Mannich-type reaction on the indole nucleus, followed by displacement with a glycine (B1666218) equivalent. For instance, a halogenated gramine (B1672134) derivative can be reacted with a chiral glycine enolate equivalent, which upon workup and deprotection, yields the desired halogenated tryptophan.

Another prevalent approach is the alkylation of a chiral glycine Schiff base with a halogenated indolylmethyl halide. This method offers good stereocontrol at the alpha-carbon. Furthermore, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of functionalized indoles, which can then be converted to the corresponding tryptophan derivatives.

Introduction of the Fluoro Moiety at the 6-Position

The introduction of a fluorine atom at the 6-position of the indole ring is a key step in the synthesis of 6-fluoro-L-tryptophan. A common starting material for this process is 6-fluoroindole (B127801). This precursor can be synthesized through various methods, including the Fischer indole synthesis from 4-fluorophenylhydrazine and a suitable ketone or aldehyde, followed by cyclization.

Once 6-fluoroindole is obtained, it can be subjected to reactions that install the necessary functionality at the 3-position for the subsequent addition of the alanine (B10760859) side chain. A widely used method is the Mannich reaction, where 6-fluoroindole is treated with formaldehyde (B43269) and dimethylamine (B145610) to yield 6-fluoro-3-(dimethylaminomethyl)indole (6-fluorogramine). This intermediate is then typically quaternized with an alkyl iodide to form a more reactive leaving group for the subsequent alkylation step.

An alternative strategy for introducing fluorine involves the direct fluorination of an indole derivative. However, this approach often suffers from a lack of regioselectivity and can be challenging to control. Therefore, starting with a pre-fluorinated precursor like 6-fluoroindole is generally preferred for a more controlled and efficient synthesis.

Fmoc Protection Strategies in Synthesis

The final step in the chemical synthesis is the protection of the α-amino group of 6-fluoro-L-tryptophan with the Fmoc group. This is typically achieved by reacting the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic conditions. The reaction is usually carried out in a mixed solvent system, such as aqueous dioxane or acetone, with a base like sodium bicarbonate or sodium carbonate to neutralize the acid generated during the reaction.

The Fmoc group is favored in solid-phase peptide synthesis due to its stability under acidic conditions (used for side-chain deprotection) and its lability to mild bases, such as piperidine. For tryptophan derivatives, it is important to consider the potential for side reactions on the indole ring during subsequent synthetic manipulations, although the electron-withdrawing nature of the fluorine atom at the 6-position can modulate the reactivity of the indole nucleus. In many cases, the indole nitrogen is left unprotected during the Fmoc protection of the alpha-amino group.

Scalable Synthetic Routes and Yield Optimization

For the scalable synthesis of this compound, efficiency and yield optimization at each step are critical. The synthesis often commences with commercially available 6-fluoroindole. A representative scalable route involves the following key transformations:

Gramine Synthesis: Conversion of 6-fluoroindole to 6-fluorogramine via the Mannich reaction with formaldehyde and dimethylamine. This reaction is typically high-yielding.

Quaternization: Treatment of 6-fluorogramine with methyl iodide to form the quaternary ammonium (B1175870) salt, which is a better leaving group for the subsequent alkylation.

Alkylation: Reaction of the 6-fluorogramine methiodide with a protected glycine equivalent, such as diethyl acetamidomalonate. This is a crucial C-C bond-forming step.

Hydrolysis and Decarboxylation: Acidic or basic hydrolysis of the malonate ester followed by decarboxylation to yield racemic 6-fluoro-tryptophan.

Resolution: Enantiomeric resolution of the racemic mixture to obtain the desired L-enantiomer. This can be achieved through enzymatic methods or by diastereomeric salt formation with a chiral resolving agent.

Fmoc Protection: Protection of the α-amino group of L-6-fluorotryptophan with Fmoc-Cl or Fmoc-OSu.

StepReactionTypical ReagentsReported Yield (%)
1Mannich Reaction6-fluoroindole, Formaldehyde, Dimethylamine~92%
2Quaternization6-fluorogramine, Methyl Iodide~82%
3Alkylation6-fluorogramine methiodide, Diethyl acetamidomalonate, BaseVariable
4Hydrolysis & DecarboxylationAcid or BaseVariable
5Fmoc Protection6-fluoro-L-tryptophan, Fmoc-Cl, BaseHigh

Enzymatic and Biosynthetic Approaches

Chemoenzymatic methods provide an attractive alternative to purely chemical syntheses, often offering higher stereoselectivity and milder reaction conditions. The use of enzymes, particularly tryptophan synthase, has been extensively explored for the production of tryptophan analogs.

Exploration of Tryptophan Synthase Variants for Fluoro-Tryptophan Production

Tryptophan synthase (TS) is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that catalyzes the final step in the biosynthesis of tryptophan from indole and L-serine. The β-subunit of TS is responsible for the condensation reaction and exhibits a broad substrate specificity, making it a valuable tool for the synthesis of various tryptophan analogs.

Wild-type tryptophan synthases from various organisms, including Escherichia coli and Salmonella typhimurium, have been shown to accept 6-fluoroindole as a substrate to produce 6-fluoro-L-tryptophan. The reaction proceeds with high enantioselectivity, directly yielding the L-amino acid and obviating the need for a separate resolution step.

Furthermore, protein engineering and directed evolution have been employed to create tryptophan synthase variants with enhanced activity and altered substrate specificity. By introducing mutations in the active site of the β-subunit, researchers have developed enzymes with improved catalytic efficiency towards non-natural substrates like fluoroindoles. These engineered enzymes can lead to higher yields and faster reaction rates, making the enzymatic synthesis more viable for practical applications. The use of whole cells expressing the engineered tryptophan synthase can further simplify the process by providing a self-regenerating catalyst system.

Enzyme SourceSubstrateProductKey Findings/Performance
Carrot Cell Tryptophan Synthase6-fluoroindole6-fluoro-L-tryptophanRapidly utilized as a substrate. nih.gov
Engineered E. coli Tryptophan Synthase6-fluoroindole6-fluoro-L-tryptophanAdaptive laboratory evolution of E. coli strains demonstrated successful in vivo conversion of 6-fluoroindole to 6-fluorotryptophan.
Engineered Salmonella Tryptophan Synthase (StTrpS βL166V)Various indolesβ-methyltryptophan derivativesDemonstrates the potential for engineering TrpS to accept modified substrates, suggesting similar strategies could enhance 6-fluorotryptophan production. nih.gov

One-Pot Synthesis Applications in Biocatalysis

The synthesis of non-canonical amino acids such as this compound and its analogs is often complex using purely chemical methods. nih.gov Biocatalysis, particularly when integrated into one-pot chemoenzymatic strategies, offers a powerful alternative, enabling fewer steps and high selectivity. nih.govresearchgate.net One-pot biocatalytic cascades can be designed to produce complex molecules from simple, commercially available starting materials. researchgate.netmanchester.ac.ukresearchgate.net

Strategies for Enantiomerically Pure Products

Achieving high enantiomeric purity is critical in the synthesis of amino acids for applications in peptide and pharmaceutical development. phenomenex.com For N-Fmoc protected amino acids, the required enantiomeric excess (ee) is often greater than 99%. phenomenex.com Chemoenzymatic and biocatalytic methods are particularly effective for producing enantiomerically pure products. researchgate.net

One prominent strategy is enzymatic resolution . This method starts with a racemic mixture (containing both D and L enantiomers) of an amino acid derivative. An enzyme that acts selectively on only one of the enantiomers is introduced. nih.gov For example, the enzyme α-chymotrypsin can be used for the enantioselective hydrolysis of the L-methyl ester from a D,L-mixture, allowing for the separation of the desired enantiomerically pure L-amino acid. nih.gov

Another powerful approach is asymmetric synthesis , which aims to create the desired enantiomer directly. This can be accomplished using chiral catalysts or auxiliaries. For instance, Ni(II) complexes derived from glycine and chiral tridentate ligands have been used as effective tools for the asymmetric synthesis of tryptophan analogs. researchgate.net This method can achieve excellent diastereoselectivity, often producing only a single isomer and providing a direct route to the enantiomerically pure product. researchgate.net Furthermore, biocatalytic cascades using engineered enzymes, such as aminotransferases, can be designed for the stereoselective synthesis of specific D- or L-tryptophan derivatives from achiral precursors. manchester.ac.ukresearchgate.net

Analytical Techniques for Synthetic Characterization and Purity Assessment

Chromatographic Enantioseparation Methods

Confirming the enantiomeric purity of synthesized this compound requires highly efficient analytical techniques, with chiral High-Performance Liquid Chromatography (HPLC) being a primary method. phenomenex.commdpi.com The separation of enantiomers is typically achieved using Chiral Stationary Phases (CSPs).

Polysaccharide-based CSPs and macrocyclic glycopeptide-based CSPs are commonly employed for the enantioseparation of fluorinated tryptophan analogs and other N-Fmoc protected amino acids. mdpi.comphenomenex.comnih.gov The choice of mobile phase composition, including the organic modifier (e.g., methanol (B129727) or acetonitrile) and acidic additives (e.g., acetic acid, formic acid, or trifluoroacetic acid), significantly influences retention, resolution, and peak shape. phenomenex.commdpi.com Studies have shown that for fluorinated tryptophans, enthalpically driven enantioseparations are common on these types of columns. mdpi.com The nature of the polar organic modifier (methanol vs. acetonitrile) can have a greater impact on the chromatographic behavior than the position of the fluorine atom on the tryptophan ring. mdpi.com In many cases, a general rule of elution order is observed where the D-enantiomer elutes before the L-enantiomer. mdpi.com

Below is a summary of typical conditions used for the enantioseparation of N-Fmoc amino acid analogs.

Chiral Stationary Phase (CSP) TypeMobile Phase CompositionKey FindingsReference
Macrocyclic Glycopeptide-BasedMethanol or Acetonitrile with acidic additives (e.g., Acetic Acid)Acceptable peak shapes were obtained in reversed-phase mode. Mobile phase additives had a marked influence on peak symmetry. mdpi.com
Polysaccharide-Based (e.g., Lux Cellulose)Acetonitrile/Water or Methanol/Water with 0.1% Trifluoroacetic Acid or Formic AcidEffective for baseline resolution of 19 common N-Fmoc amino acids. Analysis times are typically under 25 minutes in isocratic mode. phenomenex.comphenomenex.com
Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD)Acetonitrile in 50mM phosphate buffer (pH 2)The best separation was achieved with 40% acetonitrile. Hydrophobicity of the amino acid side chain plays a key role in retention. nih.gov
Quinine-Based Zwitterionic and Anion-ExchangerHydro-organic and polar-ionic liquid and subcritical fluid conditionsBoth CSP types were suitable for separation. A general rule was observed where D-enantiomers eluted before L-enantiomers. mdpi.com

Spectroscopic Confirmation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are essential for the structural confirmation and purity assessment of this compound.

For fluorinated compounds, ¹⁹F NMR spectroscopy is particularly powerful. nih.gov The fluorine atom serves as a highly sensitive probe, and its chemical shift is exquisitely sensitive to the local electronic environment. nih.govnih.gov This makes ¹⁹F NMR an excellent tool for confirming the position of the fluorine substituent on the tryptophan ring and for studying conformational changes, especially when the amino acid is incorporated into peptides or proteins. nih.gov The large chemical shift dispersion and the absence of background signals in biological samples are significant advantages of this technique. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compound, confirming its elemental composition. High-resolution mass spectrometry can provide a highly accurate mass measurement, which helps to verify the molecular formula (C₂₆H₂₁FN₂O₄ for this compound). The fragmentation pattern observed in MS/MS analysis can further corroborate the structure of the molecule.

Applications in Peptide and Protein Chemistry

Solid-Phase Peptide Synthesis (SPPS) Integration

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of synthetic peptide chemistry, enabling the stepwise assembly of amino acids into a desired sequence. The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a standard strategy in this process.

N-Fmoc-6-fluoro-L-tryptophan is readily incorporated into peptide chains using standard Fmoc-based SPPS protocols. The Fmoc group protects the alpha-amino group of the tryptophan derivative, allowing for its controlled coupling to the growing peptide chain. The fluorine substitution on the indole (B1671886) ring is generally well-tolerated in the coupling and deprotection steps of SPPS. This straightforward integration allows for the site-specific placement of 6-fluoro-L-tryptophan within a peptide sequence, enabling precise control over the resulting chemical and physical properties of the molecule. The development of genetic encoding systems has also made the site-selective incorporation of various fluorotryptophans, including 6-fluorotryptophan, into proteins possible in response to an amber stop codon acs.org.

The strategic placement of 6-fluoro-L-tryptophan can modulate the binding affinity and specificity of peptides for their biological targets. The altered electronic properties of the fluorinated indole ring can influence key binding interactions, such as cation-π, π-π stacking, and hydrogen bonding.

Research has shown that 6-fluoro-DL-tryptophan can compete with L-tryptophan for binding to albumin. In one study, the affinity constant (Ka) of L-tryptophan for albumin was determined to be 3.7 x 10⁴ M⁻¹, while that of 6-fluoro-DL-tryptophan was 0.62 x 10⁴ M⁻¹ nih.gov. This demonstrates that the fluorinated analog can interact with the same binding site, albeit with a different affinity. Such modulation of binding can be harnessed to fine-tune the pharmacokinetic and pharmacodynamic profiles of peptide-based drugs.

CompoundTargetAffinity Constant (Ka) (M⁻¹)
L-TryptophanAlbumin3.7 x 10⁴
6-Fluoro-DL-TryptophanAlbumin0.62 x 10⁴

This table presents the binding affinities of L-tryptophan and 6-fluoro-DL-tryptophan for albumin, highlighting the modulatory effect of fluorination.

A significant challenge in the development of peptide therapeutics is their susceptibility to degradation by proteases. The incorporation of non-canonical amino acids, including fluorinated ones, is a widely explored strategy to enhance proteolytic stability. The presence of the fluorine atom on the tryptophan side chain can create steric hindrance or alter the electronic environment at the cleavage site, thereby impeding recognition and cleavage by proteolytic enzymes.

While the proteolytic stability of fluorinated peptides is not always predictable and can be highly dependent on the specific enzyme, the position of the substitution relative to the cleavage site, and the fluorine content, studies have shown that fluorination can lead to moderately better protease stability nih.govacs.org. Selective fluorination of peptides has been shown to increase their chemical and thermal stability acs.org. This enhanced stability can lead to a longer in vivo half-life and improved therapeutic efficacy of peptide drugs. However, it is important to note that a systematic study concluded that an increase in proteolytic stability is observed only in a few cases, indicating the complexity of this phenomenon nih.gov.

Rational Design of Bioactive Peptides

The unique properties of this compound make it a valuable tool in the rational design of bioactive peptides with tailored characteristics.

Hydrophobicity is a critical parameter that influences peptide folding, membrane interaction, and receptor binding. Tryptophan itself is a hydrophobic amino acid, and the addition of a fluorine atom can further enhance this property. The hydrophobic nature of tryptophan residues is known to be a key component for the cellular internalization of cell-penetrating peptides nih.gov. The increased hydrophobicity imparted by 6-fluoro-L-tryptophan can be strategically employed to improve the membrane permeability of peptide drugs or to strengthen hydrophobic interactions within a protein-ligand binding pocket. Selective fluorination of peptides can lead to enhanced hydrophobicity, which in turn can contribute to increased chemical and thermal stability acs.org. This enhancement of local hydrophobicity provides a powerful tool for medicinal chemists to optimize the drug-like properties of peptide candidates.

Development of Peptides with Modified Pharmacokinetic Profiles

The incorporation of this compound into peptide chains is a strategic approach to enhance their pharmacokinetic properties. nih.gov Fluorination can impart desirable attributes such as increased metabolic stability and prolonged circulation times. nih.gov The introduction of a fluorine atom, a bioisostere of a hydrogen atom, can subtly alter the electronic properties of the tryptophan side chain, leading to modified interactions with biological targets and metabolic enzymes. nih.gov This strategy is part of a broader effort in medicinal chemistry to optimize peptide-based drugs. nih.gov

The presence of fluorine can confer enhanced resistance to metabolism, which is a significant advantage for therapeutic peptides that are often susceptible to rapid degradation in vivo. nih.gov For instance, late-stage modification of peptides, including the introduction of fluorinated groups, has been shown to improve serum stability in analogues of melittin. nih.gov By replacing a standard tryptophan residue with 6-fluoro-L-tryptophan, researchers can create peptide analogues with potentially superior duration of action and bioavailability, making them more effective therapeutic agents.

Feature Modified by FluorinationResulting Pharmacokinetic AdvantageRationale
Metabolic Stability Increased resistance to enzymatic degradationThe strong carbon-fluorine bond can block sites of metabolic oxidation.
Binding Affinity Potentially strengthened target-bindingFluorine's electronegativity can alter intermolecular interactions. nih.gov
Circulation Time Prolonged in vivo half-lifeReduced clearance due to enhanced stability and modified interactions. nih.gov

Case Studies in Peptide Analogue Synthesis

This compound serves as a crucial building block in Fmoc-based solid-phase peptide synthesis (SPPS) for the creation of novel peptide analogues. nih.gov SPPS is the standard method for chemically synthesizing peptides, and the use of Fmoc-protected amino acids allows for the sequential addition of amino acids to a growing peptide chain on a solid support. nih.govmdpi.com The Fmoc protecting group is stable under the coupling conditions but can be readily removed to allow the next amino acid to be added. nih.gov

In a typical synthesis cycle, the this compound is activated and coupled to the free amine of the resin-bound peptide. After the coupling is complete, the Fmoc group is removed, and the cycle is repeated with the next amino acid. This process allows for the precise insertion of 6-fluoro-L-tryptophan at any desired position within the peptide sequence.

A case study illustrating the general methodology involves the synthesis of azapeptide analogues of the glucagon-like peptide-1 (GLP-1) hormone. biorxiv.org While this specific study used different building blocks, it highlights the power of using pre-activated Fmoc-protected non-canonical amino acids to create analogues with modified properties, such as resistance to proteolytic enzymes. biorxiv.org By applying this same SPPS methodology, this compound can be incorporated to generate analogues of various bioactive peptides, enabling the exploration of structure-activity relationships and the development of peptides with enhanced therapeutic potential.

Protein Engineering and Functional Modulation

Site-Specific Incorporation into Protein Structures

The precise, site-specific incorporation of 6-fluoro-L-tryptophan into proteins is achieved through advanced genetic encoding techniques. nih.govanu.edu.au This method allows for the production of proteins where a single hydrogen atom is replaced by a fluorine atom, providing a minimally perturbative yet powerful probe. anu.edu.au The process utilizes an orthogonal amber suppressor tRNA and a paired, mutant aminoacyl-tRNA synthetase (RS) to insert the non-canonical amino acid at positions defined by a UAG (amber) stop codon in the messenger RNA (mRNA). nih.govnih.gov

Researchers have successfully developed genetic encoding systems for the site-selective incorporation of 4-, 5-, 6-, and 7-fluorotryptophan. nih.govanu.edu.au These systems enable the replacement of a single, specific tryptophan residue with its fluorinated counterpart in high yield and purity, even in the presence of multiple other tryptophan residues in the protein. anu.edu.au This precision is crucial for creating a protein with a single fluorine probe, which is ideal for sensitive detection methods like ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govanu.edu.au The minimal size difference between fluorine and hydrogen ensures that the structural and functional integrity of the protein is largely maintained. anu.edu.auanu.edu.au

TechniqueKey ComponentsOutcome
Genetic Encoding Amber (UAG) stop codonSite-specific incorporation of 6-fluoro-L-tryptophan. nih.gov
Orthogonal suppressor tRNARecognizes the amber codon and delivers the fluorinated amino acid. nih.gov
Mutant Aminoacyl-tRNA Synthetase (RS)Specifically charges the tRNA with 6-fluoro-L-tryptophan. anu.edu.au

Probing Protein Conformational Dynamics

Once incorporated into a protein, 6-fluoro-L-tryptophan acts as a highly sensitive reporter for studying the protein's structure and conformational dynamics using ¹⁹F NMR spectroscopy. nih.govresearchgate.net The fluorine nucleus (¹⁹F) has a 100% natural abundance and is absent from biological macromolecules, which results in clean NMR spectra with no background signal. nih.govanu.edu.au The chemical shift of the ¹⁹F atom is extremely sensitive to its local chemical environment. anu.edu.au

This sensitivity allows researchers to monitor subtle conformational changes in a protein that occur in response to ligand binding, protein-protein interactions, or other functional triggers. anu.edu.aunih.govnih.gov For example, this technique has been used to investigate conformational heterogeneity in flaviviral NS2B-NS3 proteases. nih.govanu.edu.au By installing fluorotryptophan isomers at a conserved site, researchers observed that an indole ring flip is common in the apo state of these enzymes and is suppressed upon binding of an active-site inhibitor. nih.govanu.edu.au This demonstrates the power of using site-specifically incorporated 6-fluoro-L-tryptophan to gain detailed insights into the dynamic behavior of proteins at an atomic level. nih.govanu.edu.au

N Fmoc 6 Fluoro L Tryptophan As a Mechanistic Research Probe

Fluorescence Spectroscopy Applications

The intrinsic fluorescence of tryptophan is highly sensitive to its local microenvironment, making it a natural probe for studying protein structure and dynamics. The introduction of a fluorine atom at the 6-position of the indole (B1671886) ring in N-Fmoc-6-fluoro-L-tryptophan subtly modulates its electronic properties, providing a refined tool for fluorescence spectroscopy studies.

Utility as an Intrinsic Tryptophan-Based Fluorophore

This compound serves as an effective intrinsic fluorophore, exhibiting distinct spectral properties compared to native tryptophan. The fluorine atom, being highly electronegative, can alter the electron density of the indole ring, leading to shifts in the absorption and emission spectra. While specific photophysical data for this compound is not extensively tabulated in publicly available literature, the general principles of fluorinated tryptophans suggest altered quantum yields and fluorescence lifetimes. These differences can be exploited to distinguish the probe's signal from that of other native tryptophan residues within a protein, enabling site-specific analysis.

Table 1: General Photophysical Properties of Tryptophan and its Analogs

CompoundAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Quantum Yield (Φ_f)Fluorescence Lifetime (τ) (ns)
L-Tryptophan (in water)~280~350~0.13-0.20~2.6-3.1
N-acetyl-L-tryptophanamide (NATA)~280~350~0.14~3.0
5-Fluorotryptophan~285~355Varies with environmentVaries with environment
This compound Data not availableData not availableData not availableData not available

The Fmoc group, while primarily a protecting group for peptide synthesis, also possesses its own fluorescence characteristics. However, in the context of using the tryptophan analog as a probe, the Fmoc group is typically removed to allow for incorporation into a peptide chain. The utility of 6-fluoro-L-tryptophan as the intrinsic probe is realized once it is part of the peptide or protein of interest.

Monitoring Protein and Peptide Conformational Changes

Changes in protein or peptide conformation can be effectively monitored using the fluorescence of incorporated 6-fluoro-L-tryptophan. The emission spectrum of the indole ring is particularly sensitive to the polarity of its surroundings. When a protein folds, tryptophan residues often move from a solvent-exposed environment to the more hydrophobic interior. This change in polarity typically results in a blue shift (a shift to shorter wavelengths) of the fluorescence emission maximum and an increase in fluorescence intensity.

The subtle electronic perturbations induced by the fluorine atom in 6-fluoro-L-tryptophan can enhance this sensitivity, providing a more pronounced signal change upon conformational shifts. This makes it a valuable tool for studying protein folding, unfolding, and ligand binding events that induce conformational changes. core.ac.uk

Investigation of Local Environmental Polarity and Dynamics

The solvatochromic nature of the 6-fluorotryptophan fluorophore allows for detailed investigation of the local environmental polarity and dynamics at specific sites within a biomolecule. By incorporating this probe at a particular position, researchers can gain insights into the static and dynamic properties of that region.

The fluorescence emission maximum of 6-fluoro-L-tryptophan will vary depending on the polarity of the solvent or its immediate surroundings within a protein. This relationship can be calibrated by measuring the emission spectra in a range of solvents with known polarities.

Table 2: Conceptual Solvent-Dependent Fluorescence Emission of a Tryptophan Analog

SolventPolarity (Dielectric Constant, ε)Conceptual Emission Max (λ_em) (nm)
Dioxane2.2~330 (Blue-shifted)
Chloroform4.8~335
Acetonitrile37.5~345
Water80.1~355 (Red-shifted)

Note: This table illustrates the general trend of solvatochromism for tryptophan analogs. Specific data for this compound is not available.

By observing the emission wavelength of 6-fluoro-L-tryptophan incorporated into a protein, an estimation of the local environmental polarity at that site can be made. Furthermore, time-resolved fluorescence measurements can provide information on the dynamics of the local environment, such as the mobility of nearby side chains or solvent molecules.

Probing Biological Electron Transfer Mechanisms

The indole side chain of tryptophan is redox-active and can participate in biological electron transfer (ET) processes. The introduction of a fluorine atom can modulate the redox potential of the indole ring, making 6-fluoro-L-tryptophan a useful probe for studying these fundamental reactions.

Function as a Redox-Active Amino Acid Probe

Table 3: Conceptual Redox Potentials of Tryptophan Analogs

Amino AcidRedox Potential (E°) vs. NHE (pH 7)
L-Tryptophan~1.0 V
6-Fluoro-L-tryptophan Expected to be > 1.0 V

This altered redox property allows 6-fluoro-L-tryptophan to act as a "redox-tuned" probe. If the electron transfer rate is significantly affected by the substitution of tryptophan with its 6-fluoro analog, it provides strong evidence for the involvement of that residue in the electron transfer chain.

Elucidation of Proton-Coupled Electron Transfer (PCET) Pathways

Many biological electron transfer reactions are coupled to proton transfer, a process known as proton-coupled electron transfer (PCET). nih.gov Tryptophan can participate in PCET, and the mechanism can proceed through either a stepwise or a concerted pathway. The fluorine substituent in 6-fluoro-L-tryptophan can influence the pKa of the indole nitrogen radical cation, which is a key intermediate in some PCET mechanisms.

By studying the kinetics of electron transfer as a function of pH and isotopic substitution (e.g., using deuterium oxide), researchers can dissect the contributions of electron and proton transfer steps. The use of 6-fluoro-L-tryptophan can provide further insights into these pathways by altering the electronic and acid-base properties of the intermediate species, thereby potentially shifting the balance between stepwise and concerted mechanisms. While detailed kinetic studies specifically employing 6-fluoro-L-tryptophan in PCET are not extensively documented in the available literature, the principles of physical organic chemistry suggest it would be a valuable tool for such investigations. diva-portal.org

Analysis of Radical Spectroscopic Signatures in Biological Systems

Tryptophan radicals are crucial intermediates in a variety of enzymatic reactions and electron transfer pathways. The study of these transient species provides fundamental insights into the catalytic mechanisms of enzymes such as ribonucleotide reductase and DNA photolyase. The introduction of a fluorine atom onto the tryptophan indole ring can significantly alter the electronic properties of the resulting radical, leading to distinct spectroscopic signatures that can be detected by techniques like Electron Paramagnetic Resonance (EPR) spectroscopy.

While direct EPR studies on the 6-fluorotryptophan radical in a biological context are not extensively documented in the reviewed literature, research on other fluorinated tryptophan analogs, such as 5-fluorotryptophan, offers valuable insights into the expected spectroscopic changes. High-frequency/high-field EPR (HFEPR) studies have demonstrated that the g-anisotropy of the tryptophan radical is sensitive to substitution on the indole ring. The g-tensor, which describes the orientation-dependent interaction of the unpaired electron with the external magnetic field, is a key parameter obtained from EPR spectra.

In a study characterizing various tryptophan-based radicals, the g-values for the L-tryptophan radical and the 5-fluorotryptophan radical were determined. The data indicates that the fluorine substituent causes a slight perturbation in the g-anisotropy. nih.govduke.edu This is attributed to the high electronegativity of fluorine, which influences the spin density distribution of the unpaired electron on the indole ring.

Table 1: HFEPR-Determined g-values for L-Tryptophan and 5-Fluorotryptophan Cation Radicals nih.govduke.edu

Compoundgxgygz
L-Tryptophan2.002882.002882.00215
5-Fluorotryptophan2.002932.002932.00215

Note: The data presented is for the cation radicals generated photocatalytically and measured at cryogenic temperatures.

Based on these findings, it is anticipated that a 6-fluorotryptophan radical would also exhibit a unique EPR spectrum distinguishable from the native tryptophan radical. The precise g-values would be dependent on the specific protein environment, but the presence of the fluorine atom would serve as a sensitive reporter on the electronic structure of this important catalytic intermediate. This allows for the potential to resolve signals from multiple tryptophan radicals within a single protein or to confirm the participation of a specific tryptophan residue in a radical-based mechanism.

Structural and Mechanistic Studies of Enzyme-Substrate Interactions

The incorporation of 6-fluoro-L-tryptophan into enzymes provides a powerful tool for elucidating the structural and mechanistic details of enzyme-substrate interactions. The fluorine atom serves as a non-perturbative ¹⁹F NMR probe, allowing for the site-specific investigation of protein conformation, dynamics, and ligand binding events.

One of the key applications of 6-fluorotryptophan is in the study of enzyme conformational changes upon substrate or inhibitor binding. The ¹⁹F NMR chemical shift of the fluorine atom is highly sensitive to its local environment. Changes in protein structure that alter the proximity of other amino acid residues to the fluorinated tryptophan will result in a measurable change in its ¹⁹F chemical shift.

For example, studies on Escherichia coli dihydrofolate reductase, an enzyme with five tryptophan residues, have utilized the incorporation of 6-fluorotryptophan to monitor the local environment of each tryptophan. nih.govacs.org By creating mutants where each tryptophan is individually replaced, the ¹⁹F NMR signals could be assigned to specific locations within the protein structure. The binding of substrates or inhibitors to the enzyme induced significant changes in the chemical shifts of the 6-fluorotryptophan residues, providing insights into the propagation of conformational changes throughout the protein structure upon ligand binding. nih.gov

More recent advancements have enabled the site-selective incorporation of 6-fluorotryptophan into proteins, allowing for the study of specific tryptophan residues without the need for extensive mutagenesis. acs.org This approach has been used to investigate conformational heterogeneity in flaviviral proteases, where the ¹⁹F NMR spectra of incorporated 6-fluorotryptophan revealed the existence of multiple conformational states of the enzyme and how the equilibrium between these states is affected by inhibitor binding. acs.org

The utility of 6-fluorotryptophan as a mechanistic probe can be illustrated by considering the types of data obtained from such NMR experiments. The following table represents a hypothetical dataset demonstrating the change in ¹⁹F NMR chemical shift of a 6-fluorotryptophan residue incorporated at a specific site within an enzyme upon the binding of a substrate and an inhibitor.

Table 2: Illustrative ¹⁹F NMR Chemical Shift Changes of an Incorporated 6-Fluoro-L-tryptophan upon Ligand Binding

Enzyme State¹⁹F Chemical Shift (ppm)Change in Chemical Shift (Δδ) (ppm)
Apo (ligand-free)-120.5-
Substrate-bound-121.2-0.7
Inhibitor-bound-119.8+0.7

Note: The chemical shift values are hypothetical and serve to illustrate the principle. The magnitude and direction of the chemical shift change provide information about the specific alterations in the local environment of the fluorinated tryptophan.

Such data allows researchers to map the binding footprint of ligands, understand allosteric communication within the enzyme, and gain insights into the dynamic nature of enzyme-substrate interactions that are critical for catalysis. While detailed kinetic parameters (Km, kcat) for enzymes utilizing 6-fluorotryptophan as a substrate are not extensively available in the reviewed literature, the structural and dynamic information gained from ¹⁹F NMR studies is invaluable for building a comprehensive picture of enzyme function. Furthermore, structural analysis of enzymes that naturally process tryptophan, such as tryptophan halogenases, provides a framework for understanding how the active site accommodates the indole ring and how modifications like fluorination might influence binding and reactivity. st-andrews.ac.uknih.gov

Pharmacological and Biomedical Research Implications

Development of Antimicrobial Peptides (AMPs)

The rise of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. nih.gov Antimicrobial peptides (AMPs) are a promising class of molecules, and their efficacy can be enhanced through chemical modification. nih.gov The use of N-Fmoc-6-fluoro-L-tryptophan is a key strategy in this area, leveraging the unique properties of both tryptophan and fluorine to create more potent AMPs.

Tryptophan residues are crucial for the function of many AMPs, often playing a direct role in their interaction with bacterial membranes and subsequent antimicrobial action. nih.govnih.gov Research has shown that modifying the tryptophan indole (B1671886) ring can significantly impact a peptide's effectiveness. Specifically, the substitution of standard tryptophan with fluorinated analogs like 6-fluoro-L-tryptophan has been investigated as a method to boost antibacterial potency. nih.gov

In a study involving derivatives of the nodule-specific cysteine-rich (NCR) peptide NCR169C, researchers replaced the native tryptophan residues with various modified versions, including 6-fluoro-tryptophan. nih.gov The results demonstrated that the presence of fluorotryptophans can significantly enhance the antimicrobial activity of the peptide without a notable increase in hemolytic effects, indicating improved selectivity for bacterial cells over host cells. nih.gov This enhancement is attributed to the electronic properties of fluorine, which can alter the peptide's hydrophobicity and its ability to form hydrogen bonds, key factors in its antimicrobial mechanism. nih.govnih.gov

The mechanism of action for many AMPs involves the disruption of bacterial cell membranes. nih.govnih.gov Tryptophan is particularly important in this process due to its amphipathic nature and its tendency to position itself at the membrane-water interface. The aromatic indole side chain can insert into the hydrophobic core of the lipid bilayer, while the polar amine group interacts with the phosphate (B84403) head groups, leading to membrane permeabilization and cell death. nih.govmdpi.com

Introducing a fluorine atom to the tryptophan ring, as in 6-fluoro-L-tryptophan, modifies these interactions. Fluorine is highly electronegative and can alter the electronic distribution of the indole ring, potentially strengthening interactions with the lipid components of bacterial membranes. nih.gov This enhanced interaction can lead to more efficient membrane disruption. nih.gov Studies on tryptophan-rich peptides confirm that the aromatic side chain is able to rapidly form hydrogen bonds with components of the membrane bilayer, a process that can be modulated by fluorination. nih.gov The strategic placement of these modified residues is critical for optimizing the peptide's ability to compromise membrane integrity. nih.gov

The practical value of modifying AMPs with 6-fluoro-L-tryptophan is demonstrated by their efficacy against a range of clinically relevant pathogens. Peptides incorporating this modified amino acid have shown potent activity against ESKAPE pathogens, which are notorious for their multidrug resistance. nih.gov

In studies with modified NCR169C peptides, analogs containing fluorotryptophan exhibited significant antibacterial activity. nih.gov For instance, the peptide derivative where tryptophans were replaced with 6-fluoro-tryptophan showed potent activity against several Gram-positive and Gram-negative bacteria. nih.gov The table below summarizes the minimum inhibitory concentration (MIC) values for a peptide analog containing 6-fluoro-tryptophan against various pathogenic bacteria, illustrating its broad-spectrum efficacy. nih.gov

Pathogenic MicroorganismGram StainMIC (μM) for NCR169C17–38C12,17/S-10,20W6-Fnih.gov
Enterococcus faecalisPositive1.6
Staphylococcus aureusPositive1.6
Listeria monocytogenesPositive3.1
Acinetobacter baumanniiNegative1.6
Pseudomonas aeruginosaNegative3.1
Escherichia coliNegative0.8
Salmonella entericaNegative1.6

Contribution to Drug Discovery and Development

The use of this compound extends beyond AMPs, contributing broadly to the field of peptide-based drug discovery. Its unique properties make it a valuable tool for medicinal chemists aiming to create novel therapeutics with improved pharmacological profiles.

This compound serves as a specialized building block in solid-phase peptide synthesis (SPPS), the primary method for creating custom peptide sequences. chemimpex.com The Fmoc protecting group allows for controlled, stepwise assembly of amino acids into a desired peptide chain. chemimpex.com By incorporating fluorinated amino acids, researchers can design novel peptide-based drugs with enhanced properties. nih.gov

Fluorination is a well-established strategy in drug design to improve a molecule's metabolic stability, binding affinity, and membrane permeability. nih.gov In the context of peptides, which can suffer from poor stability and bioavailability, these improvements are particularly valuable. nih.gov The incorporation of 6-fluoro-L-tryptophan can lead to therapeutic agents that are more resistant to enzymatic degradation and have better pharmacokinetic profiles, making them more viable as clinical candidates. chemimpex.comnih.gov This approach is crucial in the development of targeted therapies that can offer high efficacy with potentially fewer side effects than traditional small-molecule drugs. chemimpex.com

This modulation can be used to:

Enhance Potency: As seen with AMPs, fluorination can increase a peptide's desired biological effect, such as its ability to kill bacteria. nih.gov

Alter Selectivity: By modifying the peptide's interaction with different cell types or receptors, its selectivity can be fine-tuned. The observation that fluorotryptophan enhances antimicrobial activity without a corresponding increase in toxicity to human cells is a prime example of improving selectivity. nih.gov

Improve Stability: The carbon-fluorine bond is exceptionally strong, making peptides that contain fluorinated amino acids more resistant to metabolic degradation by proteases. nih.gov This increased stability can prolong the peptide's half-life in the body, enhancing its therapeutic effect.

Through these strategic modifications, this compound provides a sophisticated tool for researchers to rationally design peptides with precisely controlled and optimized biological functions for therapeutic applications. beilstein-journals.org

Role in Metabolic Stability Research of Compounds

The primary role of the 6-fluoro-L-tryptophan residue in this context is as a metabolic probe. acs.orgescholarship.org Tryptophan metabolism is complex, proceeding down three main routes: the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole pathway. nih.gov Understanding how a peptide drug is metabolized is critical for predicting its efficacy and duration of action. By incorporating 6-fluorotryptophan, researchers can track the metabolic fate of the peptide using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govacs.org

The fluorine atom provides a distinct NMR signal that is absent in biological systems, allowing for clear, background-free observation of the parent compound and its metabolites in ex vivo samples. nih.govacs.org Studies have shown that 6-fluorotryptophan is processed by the same metabolic enzymes as natural tryptophan, leading to fluorinated versions of known metabolites. acs.orgnih.gov This allows researchers to monitor the flux through different metabolic pathways and identify the specific points of enzymatic attack. For instance, the ¹⁹F NMR chemical shifts of metabolites differ based on the pathway, enabling quantitative analysis of the metabolic distribution. nih.gov

Table 1: Key Metabolite Classes of 6-Fluorotryptophan and Their Approximate ¹⁹F NMR Chemical Shift Ranges. nih.gov
Metabolic PathwayExample MetabolitesApproximate ¹⁹F NMR Chemical Shift Range (ppm)Significance in Stability Research
Kynurenine Pathway6-Fluorokynurenine-90 to -115Indicates cleavage of the indole ring, a major degradation pathway.
Serotonin Pathway6-Fluoroserotonin, 6-Fluoro-5-hydroxyindoleacetic acid (6F-5-HIAA)-130 to -150Shows hydroxylation and subsequent metabolism, relevant for neuroactive peptides.
Indole Pathway6-Fluoroindole-related metabolites-115 to -130Tracks metabolism by gut microbiota and local tissue enzymes.

By using this compound in peptide synthesis, scientists can create powerful tools to assess metabolic stability, identify degradation products, and ultimately design more robust and effective therapeutic peptides.

Bioconjugation and Labeling Strategies

Beyond metabolic studies, this compound is a versatile tool for bioconjugation and labeling. The ability to site-specifically incorporate this non-canonical amino acid into a peptide sequence opens up numerous possibilities for creating sophisticated molecular probes and targeted therapeutics.

¹⁹F NMR Labeling: The most direct application is using the 6-fluoro-L-tryptophan residue as a ¹⁹F NMR label. nih.gov The ¹⁹F nucleus is 100% naturally abundant and has a high magnetogyric ratio, resulting in excellent NMR sensitivity comparable to that of protons. acs.org When a peptide containing 6-fluorotryptophan binds to a target protein or undergoes a conformational change, the local chemical environment around the fluorine atom is altered. This change is reflected as a shift in the ¹⁹F NMR signal, providing high-resolution, site-specific information about molecular interactions, protein folding, and structural dynamics. nih.govtntech.edunih.gov

Fluorescence Labeling: Tryptophan is one of the three naturally fluorescent amino acids, and its intrinsic fluorescence is highly sensitive to the local environment. nih.govbiosynth.com The introduction of a fluorine atom onto the indole ring modifies its photophysical properties. nih.gov This allows the 6-fluorotryptophan residue to act as a unique fluorescent probe. Changes in its fluorescence emission spectrum can be used to monitor protein folding, ligand binding, and conformational changes. bmglabtech.com While native tryptophan fluorescence is a powerful tool, the distinct spectral properties of 6-fluorotryptophan can offer advantages in resolving signals in proteins that contain multiple tryptophan residues. nih.gov

Platform for Bioconjugation: The tryptophan indole ring itself is a target for selective chemical modification, making it a valuable handle for bioconjugation. nih.gov After a peptide containing 6-fluoro-L-tryptophan is synthesized, the indole side chain can be further modified to attach other molecules, such as drugs, imaging agents, or purification tags. acs.org The presence of the fluorine atom can influence the reactivity of the indole ring, potentially allowing for unique and selective conjugation chemistries. This dual-functionality—acting as both a spectroscopic probe and a conjugation site—makes 6-fluoro-L-tryptophan a powerful component in the design of multifunctional bioconjugates.

Table 2: Labeling Strategies Utilizing the 6-Fluoro-L-Tryptophan Residue.
StrategyPrincipleKey AdvantagesPrimary Application
¹⁹F NMR SpectroscopyThe fluorine atom provides a unique, highly sensitive NMR signal. acs.org- High sensitivity
  • No background signal in biological systems
  • Reports on local chemical environment
  • Studying protein-ligand interactions, conformational changes, and protein folding. nih.gov
    Fluorescence SpectroscopyThe fluorinated indole ring possesses intrinsic fluorescence that is sensitive to its surroundings. nih.govnih.gov- Provides site-specific information
  • Can be used in real-time assays
  • Minimal structural perturbation
  • Monitoring protein folding/unfolding, aggregation, and binding events. bmglabtech.com
    Bioconjugation HandleThe indole ring serves as a site for selective chemical modification to attach other functional molecules. nih.gov- Enables site-specific attachment of payloads
  • Can be combined with its probing capabilities
  • Creating antibody-drug conjugates, targeted imaging agents, and functionalized biomaterials.

    Future Directions and Emerging Research Areas

    Advancements in Synthesis of Complex Fluorinated Tryptophan Derivatives

    The synthesis of fluorinated amino acids has seen remarkable progress, moving beyond simple monofluorination to the creation of more complex derivatives. worktribe.com Modern synthetic strategies are increasingly focused on efficiency, selectivity, and the introduction of diverse fluorine-containing moieties.

    Recent advances in synthetic methodology include the use of transition-metal catalysis and novel fluoroalkylating reagents. rsc.org Techniques such as photocatalysis and palladium cross-coupling are being employed to forge carbon-fluorine bonds with high precision. worktribe.com These methods offer milder reaction conditions and greater functional group tolerance compared to traditional fluorination techniques.

    One notable strategy involves the use of fluorinated building blocks to construct the desired amino acid scaffold. rsc.org This approach allows for the introduction of motifs like trifluoromethyl (CF3) and pentafluorosulfanyl (SF5) groups, which can dramatically alter the physicochemical properties of the resulting molecules. worktribe.com Another key area of development is the late-stage fluorination of complex molecules, enabling the modification of peptides and proteins directly. rsc.org

    A scalable synthesis for 4,6-difluorotryptophan has been reported, utilizing a deaminative coupling of a 4,6-difluorogramine with a glycine (B1666218) equivalent. researchgate.net This highlights the ongoing efforts to develop robust and efficient routes to complex fluorinated tryptophans.

    Table 1: Comparison of Synthetic Strategies for Fluorinated Tryptophans

    Synthetic StrategyKey FeaturesAdvantages
    From Fluorinated Building Blocks Utilizes pre-fluorinated starting materials.Allows for diverse and complex fluorinated structures. rsc.org
    Direct Fluorination/Fluoroalkylation Introduces fluorine at a late stage in the synthesis.Enables modification of existing amino acids, peptides, and proteins. rsc.org
    Transition-Metal Catalysis Employs catalysts like palladium to form C-F bonds.Offers high selectivity and milder reaction conditions. worktribe.com
    Photocatalysis Uses light to drive the fluorination reaction.Provides access to unique reactivity patterns. worktribe.com

    Exploration of New Biological Applications Beyond Peptides and Proteins

    While the incorporation of N-Fmoc-6-fluoro-L-tryptophan into peptides and proteins has been a primary focus, its potential extends to other biological applications. The unique properties imparted by the fluorine atom, such as increased metabolic stability and altered electronic character, make it an attractive moiety for developing novel bioactive molecules.

    Fluorinated tryptophan derivatives are being investigated as probes for studying biological processes. The fluorine atom can serve as a tracer for imaging techniques, and its introduction can modulate the interaction of small molecules with biological targets. rsc.org For instance, N1-fluoroalkyltryptophan analogues have been synthesized and studied as potential substrates for indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune tolerance. nih.gov

    The development of fluorescent unnatural amino acids that mimic tryptophan, such as those containing carbazole (B46965) side-chains, opens up new avenues for their use as molecular reporters in biological systems. rsc.org These tryptophan analogues can be used to study protein-protein interactions and other biological events through fluorescence spectroscopy. rsc.org

    Furthermore, the selective binding of tryptophan and its derivatives is crucial for diagnostic and medicinal applications. beilstein-journals.org Synthetic receptors capable of selectively binding tryptophan in aqueous environments are being developed, which could have implications for sensing and therapeutic interventions. beilstein-journals.org

    Integration with Advanced Biophysical Techniques

    The presence of the 19F nucleus in this compound provides a powerful handle for advanced biophysical studies, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. 19F NMR is a highly sensitive technique that can provide detailed information about the local environment of the fluorine atom within a biomolecule.

    The chemical shift of the 19F nucleus is extremely sensitive to its surroundings, making it an excellent probe for conformational changes, ligand binding, and protein dynamics. researchgate.net Researchers have used 19F NMR to study the incorporation of fluorinated tryptophans into proteins, such as the C-terminal domain of the HIV-1 capsid protein. researchgate.net Solid-state 19F NMR has also been employed to characterize crystalline fluorosubstituted tryptophans, revealing that the chemical shift parameters are highly sensitive to the position of the fluorine atom on the indole (B1671886) ring. nsf.gov

    In addition to NMR, X-ray crystallography can provide high-resolution structural information about peptides and proteins containing fluorinated tryptophan residues. The fluorine atom's high electron density can aid in structure determination and provide insights into specific interactions, such as those between the C-F bond and backbone carbonyl groups. acs.org

    The fluorescence properties of the tryptophan indole ring are also sensitive to the local environment. mdpi.com The introduction of a fluorine atom can modulate these properties, providing a tool to study peptide-membrane interactions and protein folding. mdpi.com

    Table 2: Biophysical Techniques and Their Applications with Fluorinated Tryptophans

    TechniqueApplicationInformation Gained
    19F NMR Spectroscopy Studying protein structure and dynamics.Conformational changes, ligand binding, local environment. researchgate.netnsf.gov
    X-ray Crystallography Determining high-resolution structures.Atomic-level details of molecular interactions. acs.org
    Fluorescence Spectroscopy Probing molecular interactions and environments.Peptide-membrane binding, protein folding. mdpi.com

    Computational Modeling and Rational Design of Analogues

    Computational methods are becoming indispensable tools for the rational design of fluorinated tryptophan analogues with desired properties. nih.gov These approaches allow researchers to predict the effects of fluorination on molecular properties and interactions, guiding synthetic efforts toward the most promising candidates. acs.org

    Molecular simulations and quantum mechanical calculations can be used to understand the role of fluorine in protein-ligand binding. nih.gov These studies can elucidate the nature of non-covalent interactions involving fluorine, such as hydrogen bonds and interactions with aromatic groups. nih.gov Understanding these interactions is crucial for designing ligands with enhanced binding affinity and selectivity. acs.org

    Computational algorithms, such as FMAP, have been developed to support the structure-based design of favorable interactions between fluorine atoms and protein backbones. acs.org These tools can identify "fluorophilic hot-spots" in proteins, guiding the placement of fluorine atoms to maximize binding affinity. acs.org

    However, the rational design of fluorinated molecules remains challenging due to the complex and often counterintuitive effects of fluorination. acs.org Accurate force fields are essential for reliable molecular simulations of fluorinated compounds. nih.gov The development of improved computational models and parameters will continue to be a key area of research, enabling more accurate predictions and facilitating the design of novel fluorinated tryptophan analogues for a wide range of applications. nih.govnih.gov

    Q & A

    Basic Research Questions

    Q. What are the critical considerations for synthesizing N-Fmoc-6-fluoro-L-tryptophan with high enantiomeric purity?

    • Methodological Answer : Synthesis requires regioselective fluorination at the 6-position of the indole ring, followed by Fmoc protection under anhydrous conditions. Purification via reversed-phase HPLC ensures removal of D-enantiomer contamination (≤0.5%) and unreacted intermediates. Monitoring reaction progress with thin-layer chromatography (TLC) and confirming enantiomeric purity via chiral HPLC or polarimetry ([α]D²⁴: -22° to -18° in DMF) is critical .

    Q. How should researchers characterize the purity and structural integrity of this compound?

    • Methodological Answer : Use HPLC (≥97% purity threshold) and mass spectrometry (MS) for molecular weight confirmation. ¹⁹F NMR spectroscopy (δ ~ -120 to -130 ppm) verifies fluorine substitution at the 6-position, while ¹H/¹³C NMR confirms Fmoc group integrity. Elemental analysis and Karl Fischer titration assess stoichiometric water content (<1%) .

    Q. What storage conditions are recommended for maintaining the stability of this compound?

    • Methodological Answer : Store lyophilized powder at -20°C in airtight, light-protected containers. For short-term use, dissolve in dry DMF or DMSO and aliquot to avoid freeze-thaw cycles, which accelerate decomposition. Monitor degradation via HPLC if stored >6 months .

    Q. What analytical techniques are essential for verifying the absence of D-enantiomer contamination?

    • Methodological Answer : Chiral HPLC with a polysaccharide-based column resolves enantiomers. Specific rotation measurements ([α]D²⁴ in DMF) must align with literature values (-18° to -22°). Enantiomeric purity standards (≤0.5% D-form) are enforced to ensure biochemical compatibility .

    Advanced Research Questions

    Q. How does the 6-fluoro substitution influence the spectroscopic properties of tryptophan derivatives in structural studies?

    • Methodological Answer : The 6-fluoro group induces distinct ¹⁹F NMR chemical shifts (δ -125 to -135 ppm) due to ring current effects, enabling non-perturbative tracking in protein complexes. Density functional theory (DFT) calculations correlate shifts with local electronic environments, contrasting with 4-, 5-, or 7-fluoro analogs .

    Q. What experimental challenges arise when incorporating this compound into peptide sequences?

    • Methodological Answer : Acid-labile Fmoc removal (20% piperidine in DMF) may partially cleave the indole ring. Mitigate side reactions by optimizing coupling reagents (e.g., HATU/DIPEA) and monitoring via LC-MS. For acid-sensitive applications, consider Boc-protected intermediates .

    Q. How can researchers resolve contradictions in bioactivity data between 6-fluoro and other fluorinated tryptophan analogs?

    • Methodological Answer : Compare metabolic incorporation rates using ³H/¹⁴C labeling and enzyme kinetics (e.g., tryptophan hydroxylase activity). Structural modeling (e.g., molecular docking) clarifies steric/electronic effects of fluorine position on substrate-enzyme interactions .

    Q. In what scenarios is ¹⁹F NMR advantageous for studying this compound in protein engineering?

    • Methodological Answer : ¹⁹F NMR enables real-time monitoring of protein folding (via chemical shift perturbations) and ligand binding without isotopic labeling. It is particularly useful in crowded biological matrices due to minimal background interference .

    Tables for Key Data

    Property Value/Technique Reference
    CAS Number908847-01-8
    Enantiomeric Purity≤0.5% D-enantiomer (chiral HPLC)
    ¹⁹F NMR Chemical Shiftδ -125 to -135 ppm (vs. CFCl₃)
    Storage Temperature-20°C (long-term), +4°C (short-term in DMF)
    Specific Rotation ([α]D²⁴)-22° to -18° (1% in DMF)

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.